2-(Chloromethyl)-3,3-dimethylbut-1-ene
CAS No.:
Cat. No.: VC18250315
Molecular Formula: C7H13Cl
Molecular Weight: 132.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13Cl |
---|---|
Molecular Weight | 132.63 g/mol |
IUPAC Name | 2-(chloromethyl)-3,3-dimethylbut-1-ene |
Standard InChI | InChI=1S/C7H13Cl/c1-6(5-8)7(2,3)4/h1,5H2,2-4H3 |
Standard InChI Key | PPDKUKMAVLLYHL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C(=C)CCl |
Introduction
Synthesis and Manufacturing
Primary Synthetic Routes
-
Dehydrohalogenation of Trichloro Precursors:
A patent describing the synthesis of 1,2-dichloro-3,3-dimethylbut-1-ene from 1,1,2-trichloro-3,3-dimethylbutane via dehydrochlorination in polar aprotic solvents (e.g., dimethylformamide) offers a potential template . By adjusting reaction conditions, similar elimination reactions could yield 2-(chloromethyl) derivatives. -
Allylic Chlorination:
Chlorination of 3,3-dimethylbut-1-ene using reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under radical conditions may introduce the chloromethyl group .
Optimized Reaction Conditions
Key parameters for high-yield synthesis include:
-
Temperature: 100–200°C to favor elimination over substitution .
-
Catalysts: Alkali metal halides (e.g., LiCl) accelerate dehydrochlorination .
-
Solvents: Polar aprotic solvents (e.g., dimethylformamide) stabilize transition states .
Physicochemical Properties
Experimental and predicted properties from group contribution models are summarized below :
The compound’s low polarity and moderate volatility suggest compatibility with non-polar solvents like hexane or toluene.
Reactivity and Applications
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., Grignard reagents, amines), yielding substituted derivatives. For example:
Such reactions are pivotal in synthesizing branched hydrocarbons for lubricants .
Polymerization
The double bond participates in radical or cationic polymerization, forming polymers with pendent chloromethyl groups. These polymers serve as precursors for ion-exchange resins .
Agrochemical Intermediates
Structural analogs like 1,2-dichloro-3,3-dimethylbut-1-ene are intermediates in fungicides . By extension, 2-(chloromethyl)-3,3-dimethylbut-1-ene may derivatize into bioactive molecules through cross-coupling or oxidation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume